Dodecane-1-sulfonate

説明

Contextualization within Anionic Alkyl Sulfonate Research

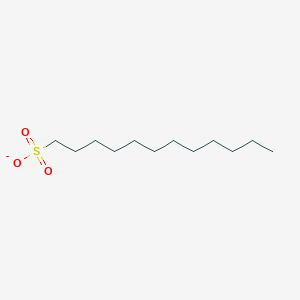

Dodecane-1-sulfonate, also known as sodium lauryl sulfonate, is an organic chemical compound classified as an anionic alkyl sulfonate. ontosight.airjeec.ro Anionic surfactants are characterized by a negatively charged hydrophilic head group. wikipedia.org In the case of this compound, this head is a sulfonate group (SO₃⁻), which is attached to a twelve-carbon hydrophobic alkyl chain (dodecyl chain). ontosight.aiatamanchemicals.com This amphiphilic structure, possessing both water-attracting (hydrophilic) and water-repelling (hydrophobic) components, is fundamental to its function as a surfactant, enabling it to reduce the surface tension between different phases, such as oil and water. atamanchemicals.comsolubilityofthings.com

Within the broader category of anionic surfactants, alkyl sulfonates are noted for their stability and effectiveness in a variety of conditions. oecd.org this compound is a primary example of a linear alkyl sulfonate, where the sulfonate group is attached to the terminal carbon of a straight alkyl chain. ontosight.aisigmaaldrich.com This linearity is a key feature influencing its properties, particularly its biodegradability, when compared to branched-chain counterparts. wikipedia.orgscribd.com The compound is part of a homologous series of alkane sulfonates, where properties vary with the length of the alkyl chain. oecd.org Its role in academic and industrial research is often as a model compound for studying the behavior of anionic surfactants, including their aggregation into micelles, interaction with proteins, and performance in various applications. solubilityofthings.comnih.gov

Historical Trajectories in Linear Alkyl Sulfonate Chemistry

The development of synthetic detergents in the 20th century was a significant advancement in chemical technology. The first alkylbenzene sulfonates, introduced in the 1930s, were based on branched alkyl chains (branched alkylbenzene sulfonates or BAS). wikipedia.org These compounds offered excellent cleaning properties and were superior to traditional soaps in hard water. wikipedia.org However, by the mid-20th century, the widespread use of BAS led to significant environmental problems. The highly branched structure of these surfactants made them resistant to biodegradation, resulting in the formation of persistent foam in wastewater treatment plants, rivers, and lakes. wikipedia.org

In response to these environmental concerns, the chemical industry shifted towards the production of linear alkylbenzene sulfonates (LAS) in the 1960s. wikipedia.orgscribd.comheraproject.com LAS, which feature a straight alkyl chain, were found to be readily biodegradable under aerobic conditions. heraproject.comresearchgate.net This transition marked a pivotal moment in the development of environmentally conscious chemical products. The manufacturing process for the linear alkylbenzene precursor was also refined, moving away from methods involving chloroparaffins to Friedel-Crafts alkylation of benzene with linear olefins or n-paraffins, which produced fewer undesirable byproducts. scribd.com this compound, as a linear alkyl sulfonate, is a product of this legacy, representing a class of surfactants designed for efficacy and improved environmental compatibility. solubilityofthings.com

特性

CAS番号 |

38480-64-7 |

|---|---|

分子式 |

C12H25O3S- |

分子量 |

249.39 g/mol |

IUPAC名 |

dodecane-1-sulfonate |

InChI |

InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15)/p-1 |

InChIキー |

LDMOEFOXLIZJOW-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Engineering for Dodecane-1-sulfonate

Direct Sulfonation Routes for Dodecane-1-sulfonate Production

Direct sulfonation involves the introduction of a sulfo group (–SO₃H) directly onto the dodecane backbone. This can be achieved using several strong sulfonating agents.

Sulfur Trioxide (SO₃) Sulfonation Processes

The reaction of alkanes with sulfur trioxide (SO₃) is a primary method for producing alkane sulfonic acids. datapdf.comgoogle.com This process is typically performed by reacting the alkane with a dilute mixture of SO₃ in the air. chemithon.com The reaction is rapid and exothermic, necessitating careful temperature control to prevent undesirable side reactions and product degradation. alfa-chemistry.com While direct sulfonation of aromatic hydrocarbons with SO₃ is common, the reaction with alkanes like dodecane can be less straightforward and may require specific conditions or initiators to proceed efficiently. datapdf.comgoogle.comsoftbeam.net The use of SO₃ in falling film reactors is a favored industrial method, capable of producing high-purity surfactants. softbeam.net

Key characteristics of SO₃ sulfonation include:

High reaction rate: The reaction is nearly instantaneous. alfa-chemistry.com

Exothermic nature: Requires efficient heat removal. chemithon.comalfa-chemistry.com

Stoichiometric potential: The amount of SO₃ can be close to the theoretical requirement. alfa-chemistry.com

Minimal waste: Does not produce water as a byproduct, leading to less waste acid. alfa-chemistry.com

However, the high reactivity of SO₃ can lead to side reactions and the formation of polysulfonated products if not properly controlled. alfa-chemistry.com

Chlorosulfonic Acid-Mediated Synthesis

Chlorosulfonic acid (ClSO₃H) is another potent sulfonating agent used in the synthesis of alkyl sulfonates. alfa-chemistry.comcosoonchem.com It can be considered a complex of SO₃ and hydrogen chloride (HCl). alfa-chemistry.com The reaction with chlorosulfonic acid is typically milder and easier to control than with sulfur trioxide alone. cosoonchem.com It proceeds stoichiometrically and can be conducted at moderate temperatures. alfa-chemistry.com A significant drawback of this method is the production of corrosive hydrogen chloride gas as a byproduct, which requires appropriate handling and disposal measures. chemithon.comcosoonchem.com Although the reaction conditions are mild and yields can be high, the higher cost of chlorosulfonic acid and the associated corrosion issues are important considerations. chemithon.comcosoonchem.com

| Sulfonating Agent | Key Advantages | Key Disadvantages |

| Sulfur Trioxide (SO₃) | Fast reaction, high theoretical yield, minimal waste acid. alfa-chemistry.com | Highly reactive, exothermic, potential for side reactions. alfa-chemistry.com |

| Chlorosulfonic Acid | Milder reaction, easy to control, high product purity. alfa-chemistry.comcosoonchem.com | Expensive, produces corrosive HCl gas, requires special handling. chemithon.comcosoonchem.com |

Alkyl Halide-Sulfite Reactions

The reaction between an alkyl halide, such as 1-bromodecane, and a sulfite salt, typically sodium sulfite, is a well-established method for forming alkyl sulfonates. wikipedia.org This nucleophilic substitution reaction, often referred to as the Strecker reaction, involves the displacement of the halide ion by the sulfite ion to form the C-S bond. softbeam.net This method is particularly useful for producing specific isomers, such as this compound, with high purity. The reaction is typically carried out in a solvent such as aqueous ethanol. chemicalbook.com

Catalytic Approaches in this compound Synthesis

Catalysis offers alternative pathways for the synthesis of this compound, often under milder conditions and with improved selectivity.

Heterogeneous Catalysis in Alkyl Sulfonate Formation

Heterogeneous catalysts are increasingly being explored to make sulfonation processes more environmentally friendly and efficient. whiterose.ac.uk Solid acid catalysts, such as zeolites and sulfonic acid-functionalized resins, can replace traditional liquid acids like sulfuric acid. whiterose.ac.ukessentialchemicalindustry.org For instance, zeolites have been used in the production of alkylbenzene sulfonates, offering the advantage of being recyclable and reducing waste generation. essentialchemicalindustry.org Sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) has also been developed as a sustainable heterogeneous catalyst for related reactions like Friedel–Crafts alkylation. acs.org These solid catalysts provide active sites for the reaction to occur, can be easily separated from the reaction mixture, and can often be regenerated and reused. whiterose.ac.ukessentialchemicalindustry.org

| Catalyst Type | Examples | Advantages |

| Zeolites | Acidic zeolites | Reusable, reduces waste, can improve selectivity. whiterose.ac.ukessentialchemicalindustry.org |

| Sulfonated Resins | Polystyrene-supported sulfonic acid | Effective in aqueous media, environmentally friendly. chemicalbook.com |

| Functionalized Silica | MSN-SO₃H | High surface area, high stability, reusable. acs.orgresearchgate.net |

Hydrothermal Synthesis Assisted by this compound for Advanced Materials

While not a direct synthesis of the compound itself, this compound (or its sodium salt) is utilized as a structure-directing agent or surfactant in the hydrothermal synthesis of various advanced materials. rsc.orgdicp.ac.cn In these processes, the surfactant molecules self-assemble into micelles in the aqueous solution, which then act as templates for the formation of nanostructured materials like nanotubes and nanorods. dicp.ac.cnsioc-journal.cn For example, sodium dodecyl sulfonate has been used to template the synthesis of alumina nanotubes. dicp.ac.cn Similarly, it has been employed as a surfactant in the hydrothermal synthesis of cadmium zinc sulfide (CdxZn1−xS) solid solutions, which are efficient photocatalysts. aip.orgresearchgate.net The concentration of the this compound can influence the morphology and properties of the resulting materials. rsc.org

Reaction Engineering and Process Optimization for this compound Synthesis

The industrial production of sulfonates, including this compound, has evolved from simple batch processes to more sophisticated continuous systems to improve yield and product purity. Key factors in this optimization include reactor design, reaction kinetics, and purification strategies.

Microreactor Systems for Sulfonation Reaction Control

Microreactors have emerged as a powerful tool for the synthesis of sulfonated compounds due to their inherent advantages in mass and heat transfer. tandfonline.com The high surface-area-to-volume ratio in microchannels allows for precise control over reaction parameters, which is crucial for highly exothermic reactions like sulfonation. tandfonline.comdicp.ac.cn

Research into the sulfonation of related compounds like dodecylbenzene has demonstrated the potential of microreactor technology. researchgate.net Studies have shown that the use of microreactors can significantly intensify the initial, mass-transfer-controlled phase of the sulfonation reaction. researchgate.net For instance, in the sulfonation of dodecylbenzene, a continuous flow process in a microreactor optimized the reaction using dilute liquid sulfur trioxide (SO3). researchgate.net This process can achieve high sulfonic acid content (up to 97 wt.%) with minimal free oil and sulfuric acid content (down to 1.0 wt.%). researchgate.net The residence time in the microreactor can be as short as 2.5 seconds, followed by an aging stage of less than an hour, which is a significant improvement over traditional industrial processes. tandfonline.comresearchgate.net

A study on the sulfonation of nitrobenzene in a microreactor highlighted the enhanced safety and efficiency of the process. dicp.ac.cn The rapid heat transport and low liquid holdup in the microreactor ensured excellent temperature control. dicp.ac.cn This demonstrates the potential for achieving high production rates, with the possibility of producing kilograms of sulfonated products per hour in a continuous manner. dicp.ac.cn

The design of the microreactor itself is a critical factor. A cross-shaped microchannel reactor was developed for the continuous gas-liquid sulfonation of α-olefins with gaseous sulfur trioxide, showcasing the innovation in reactor design to overcome limitations of poor mass transfer and byproduct formation seen in traditional falling film reactors. nih.gov

Table 1: Comparison of Sulfonation Processes

| Feature | Conventional Batch Reactor | Microreactor System |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation tandfonline.comdicp.ac.cn |

| Mass Transfer | Often limited, especially in gas-liquid reactions | Significantly enhanced due to small channel dimensions tandfonline.comresearchgate.net |

| Reaction Time | Longer, includes extended aging periods | Drastically reduced, short residence times (seconds) tandfonline.comresearchgate.net |

| Safety | Higher risk with exothermic reactions | Improved safety due to small reaction volumes and better control tandfonline.comdicp.ac.cn |

| Product Quality | Variable, potential for more byproducts | High purity and consistent quality researchgate.net |

| Scalability | Can be challenging | Achieved through "numbering-up" (parallel processing) dicp.ac.cn |

Kinetics and Reaction Mechanism Elucidation

The sulfonation of alkanes is a complex process involving several competing reactions. Understanding the kinetics and reaction mechanism is essential for optimizing the process and maximizing the yield of the desired product.

The reaction of n-dodecane under ionizing radiation, a process related to its stability in certain applications, involves the formation of a radical cation and an electron. inl.gov These initial products can then react with other species present, such as dissolved oxygen, to form a variety of oxygenated organic compounds, including aldehydes, alcohols, ketones, and carboxylic acids. inl.gov While not a direct synthesis method for this compound, this highlights the reactivity of the dodecane chain.

In the context of sulfonation, the reaction mechanism for α-olefins involves the electrophilic addition of SO3 to form an unstable β-sultone intermediate. nih.gov This intermediate can then isomerize to various products, including the desired olefin sulfonic acid, as well as byproducts like γ-sultone and δ-sultone. nih.gov

Kinetic studies on the etherification of 1-dodecanol, another reaction involving a long-chain alcohol, have shown the importance of understanding the rate-limiting steps to optimize selectivity. escholarship.org A proposed microkinetic model for this reaction accurately described the observed effects of reactant concentration and product inhibition. escholarship.org Similar detailed kinetic modeling has been performed for the thermal decomposition and combustion of n-dodecane, providing insights into the complex reaction pathways. arxiv.orgosti.govllnl.gov

Table 2: Key Kinetic Parameters in Related Reactions

| Reaction | Key Finding | Reference |

|---|---|---|

| n-Dodecane Radiolysis | Reaction with dissolved O₂ can lead to various oxygenated products. | inl.gov |

| α-Olefin Sulfonation | Involves an unstable β-sultone intermediate leading to multiple products. | nih.gov |

| 1-Dodecanol Etherification | A microkinetic model successfully described reaction behavior. | escholarship.org |

| n-Dodecane Thermal Decomposition | Conversion is controlled by unimolecular initiations and H-abstractions. | arxiv.org |

Purification Strategies for this compound

After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and residual reagents. Common purification methods include distillation, extraction, crystallization, and chromatography.

For related sulfonated surfactants, analytical methods like high-performance liquid chromatography (HPLC) are used to confirm the presence of impurities such as sulfonic acid anhydrides, sulfones, and unsulfonated material in the final product. scribd.com

Distillation is a common technique for separating components with different boiling points. rsc.org Molecular distillation has been used to recover ionic liquids, which share some properties with surfactants, from solutions. rsc.org

Aqueous two-phase partitioning and various forms of chromatography, such as affinity chromatography and ion-exchange chromatography, are also employed for the purification of related compounds. researchgate.net For instance, immunoaffinity chromatography has been used for the one-step purification of proteins. researchgate.net While not directly applied to this compound in the provided context, these techniques represent potential strategies.

The purification of per- and polyfluoroalkyl substances (PFAS), which includes some sulfonated compounds, often involves solid-phase extraction (SPE) to remove interfering substances from the sample matrix before analysis. eurl-pops.eu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium this compound |

| Dodecylbenzene |

| Dodecylbenzene sulfonic acid |

| Sulfur trioxide |

| Sulfuric acid |

| Nitrobenzene |

| α-Olefin |

| α-Olefin sulfonate |

| β-Sultone |

| γ-Sultone |

| δ-Sultone |

| Olefin sulfonic acid |

| 1-Dodecanol |

| Di-n-dodecyl ether |

| n-Dodecane |

| Aldehydes |

| Alcohols |

| Ketones |

| Carboxylic acids |

| Sulfonic acid anhydrides |

| Sulfones |

This compound in Supramolecular and Nanostructured Assemblies

Template Synthesis of Mesoporous Materials and Nanoparticles

This compound and similar anionic surfactants play a crucial role as templates in the synthesis of mesoporous materials and nanoparticles. The templating mechanism primarily relies on the self-assembly of surfactant molecules into ordered micellar structures, which then direct the organization and condensation of inorganic precursors around them. rsc.orgmerckmillipore.com

In the synthesis of mesoporous silica materials, anionic surfactants such as sodium dodecyl sulfate (SDS) and sodium dodecyl benzenesulfonate (SDBS) are commonly employed as organic templates through a liquid crystal template mechanism. rsc.orgnih.gov While sodium this compound (SDSn) is often studied alongside SDS due to their similar micellar properties, it functions analogously in guiding the formation of porous structures. orientjchem.org The process typically involves the hydrolysis and condensation of silica precursors, such as tetraethyl orthosilicate (TEOS), around these pre-formed surfactant micelles. rsc.orgmerckmillipore.com The final pore size and structure of the mesoporous material are highly dependent on synthesis conditions, including the concentration, charge, and chain length of the organic template, as well as pH and temperature. merckmillipore.com

Beyond mesoporous silica, this compound and its derivatives are implicated in the templated synthesis of various nanoparticles. For instance, sodium 1-dodecanesulfonate has been utilized in the synthesis of metal oxide-graphene nanocomposites. rsc.org In microemulsion systems, anionic surfactants like SDS serve as templates to control the size and morphology of magnetic nanoparticles (MNPs), such as CoFe2O4, by influencing the nucleation and growth steps of the reaction. acs.org This principle extends to this compound, where its self-assembly within a microemulsion can create nanoreactors that dictate the size and shape of the forming inorganic particles.

Control of Nanoparticle Aggregation in Complex Colloidal Systems

The ability of this compound to control nanoparticle aggregation is critical for maintaining the stability and desired properties of complex colloidal systems. Surfactants prevent aggregation primarily through two mechanisms: electrostatic stabilization and steric stabilization. rsc.orglcms.cz

Electrostatic stabilization arises from the formation of an electrical double layer around charged nanoparticles. When particles with like charges are dispersed in a solvent, the overlap of their electrical double layers creates a repulsive electrostatic force that counteracts attractive van der Waals forces, thereby preventing aggregation. rsc.org The Debye length, which describes the thickness of this electrical double layer, is influenced by ionic strength and the dielectric constant of the solvent. rsc.org Anionic surfactants like this compound contribute to this stability by imparting a negative charge to the particle surface.

In certain applications, anionic surfactants, including this compound, are specifically used to prevent agglomeration. For example, 1-dodecane sulfonic acid has been suggested as an additive to avoid agglomeration in specific systems. researchgate.net Furthermore, in the context of foam stability, surfactants like sodium dodecyl sulfate (SDS) improve CO2 foam performance by modulating the adsorption of nanoparticles at the CO2-liquid interface and enhancing interfacial properties, which indirectly controls their aggregation behavior within the foam structure. researchgate.netnih.gov

Conversely, surfactants can also be employed to induce controlled aggregation. For instance, anionic surfactants such as sodium dodecyl sulfate and sodium dodecyl benzenesulfonate can aggregate kaolinite particles by generating strong hydrophobic attractive forces between them, leading to flocculation. rsc.org In lubricant systems, sulfonate-based detergents, structurally similar to this compound, prevent the formation of larger aggregates of sludge particles. They achieve this by intercalating their sulfonate headgroups with the polar surface of the nanoparticles through hydrogen bonding, while their long alkyl tails extend into the nonpolar base oil, forming a repulsive layer that hinders further aggregation. acs.org

Self-Assembly Processes in this compound Solutions

This compound, as an amphiphilic molecule, exhibits various self-assembly processes in aqueous and non-aqueous solutions, forming ordered structures such as micelles, vesicles, and lamellar phases. These structures are fundamental to its function as a surfactant. wikipedia.orgrsc.org

The most characteristic self-assembly phenomenon for surfactants is micelle formation, which occurs above a specific concentration known as the Critical Micelle Concentration (CMC). mdpi.comwikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers in solution. Once the CMC is reached, additional surfactant molecules preferentially aggregate into micelles, where the hydrophobic tails cluster in the core, shielded from the solvent, and the hydrophilic head groups face outward towards the aqueous environment. mdpi.com

The CMC of this compound (specifically, sodium this compound, SDSn) is a key physicochemical parameter. Studies have investigated the micellar and thermodynamic parameters of SDSn in aqueous solutions, often in comparison to similar surfactants like sodium dodecyl sulfate (SDS). orientjchem.org The CMC value is influenced by several factors, including temperature, pressure, and the presence of other substances or electrolytes. mdpi.comwikipedia.org For instance, the addition of 1-propanol to aqueous solutions of SDSn can decrease the CMC to a minimum before increasing it again. orientjchem.org

The morphology of these self-assembled structures can vary significantly depending on environmental factors such as surfactant concentration, solvent chemistry, and temperature. wikipedia.org In aqueous solutions, spherical or rod-like micelles are common, but lamellar phases or vesicles can also form under specific conditions. wikipedia.org In hydrophobic solvents, such as dodecane, surfactants like dioctyl sodium sulfosuccinate (AOT), which also possess a sulfonate head group, are known to form small reverse micellar aggregates, where the polar head groups form the core and the hydrophobic tails extend into the non-polar solvent. This behavior is indicative of the versatility of sulfonate surfactants in different solvent environments.

The thermodynamics of micelle formation for 1-dodecanesulfonic acid have been a subject of detailed research, providing insights into the energetic driving forces behind these self-assembly processes. mdpi.com Understanding these self-assembly behaviors is crucial for predicting and controlling the performance of this compound in its wide range of applications.

Table 1: Key Properties of Sodium this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NaO₃S | nih.gov |

| Molecular Weight | 272.38 g/mol | nih.gov |

| Appearance | White powder | nih.gov |

| Solubility in Water | Highly soluble | researchgate.net |

| pH (100 g/L in H₂O) | 5.5-7.5 (at 20 °C) | nih.gov |

| PubChem CID | 23665726 |

Table 2: Illustrative Critical Micelle Concentration (CMC) Values for Dodecyl Sulfonates in Water

| Surfactant | CMC (mM) at 25 °C | Source |

| Sodium Dodecyl Sulfate (SDS) | 8.2 | researchgate.netmdpi.com |

Note: While specific CMC values for sodium this compound in pure water were not explicitly found in the provided snippets, its micellar behavior is consistently discussed in conjunction with SDS due to their structural similarities. orientjchem.org

Synthesis and Manufacturing

Common Synthesis Routes

The synthesis of sodium dodecane-1-sulfonate can be achieved through several chemical pathways. A common laboratory and industrial method involves the neutralization of dodecane-1-sulfonic acid with a sodium base, such as sodium hydroxide. ontosight.ai The parent sulfonic acid itself can be prepared through various sulfonation reactions.

Another documented method for producing alkane sulfonates is through the reaction of the corresponding alkane (n-dodecane) with a mixture of sulfur dioxide and oxygen, a process known as sulfoxidation. bocsci.com An alternative route involves the reaction of n-dodecane with sulfuryl chloride and subsequent hydrolysis. bocsci.com More recently, methods have been developed that avoid harsh reagents like chlorine. For instance, the synthesis of secondary alkyl sulfonates has been demonstrated through the addition of sodium bisulfite (NaHSO₃) to an alkene (dodecene) using a radical initiator. informahealthcare.com While this produces a secondary sulfonate, it highlights the ongoing research into safer and more efficient synthesis processes for this class of compounds.

Environmental Biochemistry and Fate of Dodecane-1-sulfonate

Environmental Distribution and Transport Mechanisms of Dodecane-1-sulfonate

The environmental distribution and transport of this compound are influenced by its physicochemical properties, particularly its solubility and adsorption characteristics. As an anionic surfactant, its behavior in various environmental compartments differs from non-ionic or cationic compounds.

Aquatic Compartment Dynamics and Partitioning

This compound, particularly in its sodium salt form, exhibits high water solubility, which is a key factor in its aquatic dynamics. ontosight.aifishersci.com This high solubility suggests that it will primarily reside in the aqueous phase of aquatic environments. However, surfactants, including sulfonates, can undergo partitioning and adsorption processes, which are influenced by factors such as concentration, pH, salinity, temperature, and the presence of other organic matter. researchgate.net

Terrestrial Ecosystem Interactions and Soil Adsorption

In terrestrial ecosystems, the interaction of this compound with soil is primarily governed by adsorption processes. Anionic surfactants like sodium dodecylbenzene sulfonate (SDBS), which share structural similarities with this compound, can be significantly adsorbed by montmorillonite, especially when saturated with Ca²⁺. researchgate.net This adsorption is largely attributed to precipitation reactions between the sulfonate anion and calcium ions released from the clay through cation exchange. researchgate.net The adsorption of sulfonates onto surfaces can also be influenced by the presence of hydrocarbons, with dodecane itself increasing sulfonate adsorption at lower sulfonate concentrations. researchgate.netcolumbia.edu This suggests that in contaminated soils, the presence of other organic compounds could alter the adsorption behavior of this compound.

The organic carbon content of the soil is also a factor, though adsorption of some surfactants is not always directly correlated with it, suggesting that interfacial adsorption processes may play a significant role. acs.org

Role of Wastewater Treatment Processes in Environmental Loading

Wastewater treatment plants (WWTPs) play a critical role in mitigating the environmental loading of surfactants, including this compound. Anionic surfactants, such as sodium this compound, can be effectively removed during wastewater treatment. Studies have shown that the removal efficiency of anionic surfactants can increase over time in WWTPs, with reported removal rates ranging from 40% to 69% for different concentrations over time. This removal is partly attributed to the adsorption of these surfactants onto activated sludge, driven by the electric charge interaction between the anionic surfactants and the chemical compounds in the sludge. researchgate.net The linear structure of dodecane-1-sulfonic acid sodium salt is considered to facilitate its removal from the environment.

However, the effectiveness of removal can vary, and high concentrations of surfactants in untreated industrial wastewaters (up to 1000 mg/L for anionic surfactants) can still pose a challenge to WWTPs by potentially inhibiting the activated sludge used in biodegradation. researchgate.netresearchgate.net

Biodegradation Pathways and Biotransformation of this compound

Biodegradation is a primary mechanism for the removal of this compound from the environment. Its linear alkyl chain makes it susceptible to microbial degradation under both aerobic and anaerobic conditions.

Aerobic Degradation Mechanisms and Kinetics

Under aerobic conditions, this compound is generally considered readily biodegradable. europa.eu The biodegradation of linear alkylbenzene sulfonate (LAS), which includes this compound isomers, has been extensively studied and shown to undergo rapid aerobic degradation. europa.eu For instance, C₁₂-LAS has shown biodegradation rates with half-lives ranging from 0.041 to 4.08 days in aerobic sediment. nih.gov More than 60% mineralization of LAS has been achieved within 28 days in OECD 301F tests. europa.eu

The aerobic degradation of sulfonates typically involves the initial attack on the alkyl chain, followed by the cleavage of the sulfonate group. Microbial communities, including genera like Pseudomonas, Flavobacterium, Hydrogenophaga, and Pseudoxanthomonas, are known to contribute to the aerobic metabolic pathways of LAS. nih.gov This process often leads to the complete mineralization of the compound, meaning its conversion into simpler inorganic substances like carbon dioxide, water, and sulfate. nih.gov

The kinetics of biodegradation can be complex, sometimes exhibiting biphasic patterns, where an initial rapid degradation is followed by a slower phase. nih.govmdpi.com This can be described by two-compartment models, with first-compartment decay rates for linear alkylbenzene sulfonate ranging from 0.26 d⁻¹ to 1.25 d⁻¹. nih.gov

Table 1: Aerobic Biodegradation Kinetics of Linear Alkylbenzene Sulfonate (C₁₂-LAS) in Aerobic Sediment

| Parameter | Value Range (d⁻¹) | Half-life Range (d) | Reference |

| First-compartment decay rate | 0.26 - 1.25 | 0.041 - 4.08 | nih.gov |

Anaerobic Biotransformation Processes

While aerobic degradation is generally more efficient, this compound and similar sulfonates can also undergo biotransformation under anaerobic conditions. Studies on linear alkylbenzene sulfonates (LAS) indicate that anaerobic bacteria can utilize them as a sole source of sulfur for growth. This involves the cleavage of the C-SO₃⁻ bond, a desulfonation process.

Research on n-dodecane, the hydrocarbon backbone of this compound, has shown that it can be anaerobically oxidized by sulfate-reducing bacterial enrichment cultures. nih.govnih.govasm.org The initial step in this anaerobic activation involves the addition of fumarate across a C-H or C-D bond of the alkane, leading to the formation of dodecylsuccinic acids as metabolites. nih.govnih.govasm.org This mechanism suggests that the succinyl moiety is attached at a subterminal position of the alkane chain. nih.govnih.gov

However, the complete mineralization of LAS under anoxic or anaerobic conditions is less well-documented compared to aerobic conditions. nih.gov Some studies indicate that while removal of LAS can occur, it may lead to the formation of intermediate compounds rather than complete mineralization, and often requires additional easily degradable carbon sources. nih.govresearchgate.net

Table 2: Anaerobic Biotransformation of Dodecane and Related Sulfonates

| Substrate | Process | Key Metabolites/Mechanism | Reference |

| n-Dodecane | Sulfate-dependent anaerobic oxidation | Dodecylsuccinic acids formed via fumarate addition | nih.govnih.govasm.org |

| Linear Alkylbenzene Sulfonate (LAS) | Sulfur source utilization, desulfonation | Cleavage of C-SO₃⁻ bond; less complete mineralization | nih.govresearchgate.net |

Microbial Communities and Enzymatic Desulfonation Mechanisms

Organosulfonates, including this compound, are prevalent compounds, encompassing both natural products and xenobiotics. Many of these compounds undergo desulfonation, a process where the sulfonate group is removed. nih.gov This process is crucial for their biodegradation in environmental matrices. Desulfonative enzymes in aerobic bacteria are typically regulated by induction when the sulfonate serves as a carbon and energy source, or by a global network for sulfur scavenging (sulfate-starvation-induced (SSI) stimulon) when it acts as a sulfur source. oup.com In anaerobic bacteria, the degradative enzymes can be expressed constitutively if the sulfonate is used as a carbon source, though enzyme induction has also been observed. oup.com

At least three general mechanisms of desulfonation have been identified or postulated in the aerobic catabolism of sulfonates:

Activation of the carbon neighboring the C-SO₃⁻ bond: This mechanism involves the activation of the carbon atom adjacent to the C-SO₃⁻ bond, leading to the release of sulfite. This process is often assisted by a thiamine pyrophosphate cofactor. nih.govoup.com

Destabilization of the C-SO₃⁻ bond by oxygenation: This mechanism involves the addition of an oxygen atom directly to the carbon bearing the sulfonate group, destabilizing the C-SO₃⁻ bond and leading to the loss of sulfite as a good leaving group. nih.govoup.com Variants of this mechanism can be observed under SSI control. oup.com

Unidentified, formally reductive reaction: A third, less characterized mechanism involves a formally reductive reaction. nih.govoup.com

For anaerobic catabolism, the degradation of compounds like taurine involves mechanism (1). When anaerobes assimilate sulfonate sulfur, distinct, unknown mechanisms are thought to desulfonate inert aromatic and aliphatic compounds. nih.gov Sulfonates require transport systems to cross cell membranes, but detailed physiological and biochemical data on these transport systems are limited, despite some gene sequences being known. nih.gov

Identification and Characterization of Biodegradation Metabolites

The biodegradation of sulfonate compounds, including this compound, results in the formation of various metabolites. Sulfation, or sulfonation, is a critical modification involved in numerous physiological processes, including the biosynthesis of small molecules, regulatory mechanisms like hormone signaling, and detoxification processes. mdpi.comnih.gov This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfate group from a donor molecule, such as PAPS (3'-phosphoadenosine-5'-phosphosulfate), to an acceptor molecule. mdpi.com

Identification and characterization of these metabolites are crucial for understanding the environmental fate and potential biological effects of sulfonates. Mass spectrometry-based protocols are often employed to identify the structure of sulfated metabolites, allowing for the estimation of their biological effects. nih.govnih.gov Specific mass spectrometric fragments can distinguish different types of sulfated products. For instance, the presence of an m/z 96 ion can indicate sulfation of a benzylic or allylic alcohol or a hydroxylamine, while an m/z 97 ion suggests sulfation of an sp³ carbon. nih.gov The m/z 80 ion (•SO₃⁻) is a common fragment in almost all sulfated products and is used for identification when other characteristic ions are absent. nih.gov

Studies on linear alkylbenzene sulfonates (LAS), which are structurally related to this compound, indicate that they are readily biodegradable in environmental matrices. researchgate.netcler.com The environmental behavior of alkylbenzene sulfonate surfactants in soil primarily involves migration, adsorption, and degradation. scitepress.org

Bioconcentration and Bioaccumulation Dynamics of this compound and its Analogs

Bioconcentration refers to the uptake of a chemical from water by an aquatic organism, leading to a higher concentration in the organism than in the surrounding water. Bioaccumulation encompasses uptake from all exposure routes, including water, sediment, and food, and can lead to biomagnification across trophic levels. nih.gov

For this compound and its analogs, the bioconcentration potential is generally considered low. For instance, linear alkylbenzene sulfonates (LAS) show a low bioaccumulation potential. researchgate.net Predicted Bioconcentration Factors (BCFs) for certain sulfonate compounds, such as this compound, have been estimated. One model predicted a BCF of 205.5 L/kg (whole body wet weight) at 25°C, which is below the bioaccumulation threshold of 2000, suggesting it is not expected to bioaccumulate significantly in the food chain. europa.eu Other predictive models have estimated BCFs ranging from 573.05 to 947. europa.eu

Table 1: Predicted Bioconcentration Factors (BCFs) for this compound

| Parameter | Value (L/kg whole body w.w.) | Temperature (°C) | Source/Method |

| Estimated BCF | 205.5 | 25 | BCFBAF model (v3.01) of Estimation Programs Interface europa.eu |

| Estimated BCF (over entire pH scale) | 947 | 1-14 | ACD/I-Lab predictive module (2018) europa.eu |

| Estimated BCF (at specific pH) | 573.05 | 5.5, 7.4 | Chemspider database (2018) europa.eu |

Note: w.w. = wet weight

Factors Influencing Bioconcentration in Aquatic Organisms

Several factors influence the bioconcentration of sulfonate compounds in aquatic organisms:

Isomer Position: For dodecylbenzene sulfonate (C₁₂LAS), bioconcentration is affected by isomer position, with BCF values tending to decrease as the isomer position moves from external (e.g., 2-phenyl) to internal (e.g., 5,6-phenyl). researchgate.net

Exposure Concentration: BCF values for C₁₂LAS have been observed to decrease as the exposure concentration increases. researchgate.net This suggests a limited capacity for accumulation at higher concentrations. researchgate.net

Species: Bioconcentration varies across different aquatic species. For C₁₂LAS, BCFs for fathead minnows and three invertebrate species ranged from 9 to 116 over 32 days. researchgate.net

Chemical Structure: The maximum bioconcentration level is dependent on the chemical structure, in addition to exposure concentrations. researchgate.net

Biotransformation: Biotransformation can significantly reduce chemical accumulation in fish. In vitro systems using liver homogenates and microsomes from fish species like common carp and rainbow trout have been used to determine biotransformation rates of surfactants, which can then be used to predict BCF values. nih.govresearchgate.net Predicted BCFs that incorporate biotransformation rates often correspond closely to measured values. nih.gov

Physicochemical Properties: While the octanol-water partition coefficient (Kow) is a common predictor for neutral organic chemicals, it is not a reliable parameter for surfactants due to their amphiphilic nature. researchgate.netcefas.co.uk Membrane lipid-water distribution ratios (DMLW) can be measured for various surfactants and show that DMLW values for ionic surfactants can be significantly higher than partition ratios to neutral storage lipids. researchgate.net

Environmental Conditions: Factors such as total suspended solid load in the water column can influence the bioavailability of sulfonates, thereby affecting bioconcentration. nih.gov

Comparative Bioconcentration Across Trophic Levels

While this compound itself is generally considered to have low bioaccumulation potential, the broader class of sulfonates, particularly perfluorinated sulfonates (PFSAs) like perfluorooctane sulfonate (PFOS), exhibit different dynamics. PFOS is known for its persistence, potential for bioaccumulation, and biomagnification in food chains. nih.govtdl.orgpops.int

Studies on perfluorinated compounds (PFAS) have shown that accumulation levels differ among species, reflecting varied exposure routes and capabilities for depuration or enzymatic degradation. acs.org For instance, perfluorinated carboxylates (PFCAs) with 9-12 carbons have been observed to biomagnify significantly, with trophic magnification factors (TMFs) ranging from 2.1 to 3.7 in freshwater food webs. nih.gov The TMF of PFOS (2.9) was comparable to or lower than those of PFCAs in the same food web. nih.gov Long-chained PFCAs tend to show higher biomagnification potential, with concentrations increasing with trophic level. acs.org

Table 2: Comparative Trophic Magnification Factors (TMFs) for Sulfonate Analogs

| Compound Class | Trophic Magnification Factor (TMF) Range | Organisms/Environment | Reference |

| Perfluorinated Carboxylates (C9-C12) | 2.1 - 3.7 | Freshwater food web | nih.gov |

| Perfluorooctane Sulfonate (PFOS) | 2.9 | Freshwater food web | nih.gov |

Note: TMF > 1 indicates biomagnification.

Ecotoxicological Study Methodologies for Sulfonate Compounds

Ecotoxicological studies for sulfonate compounds aim to assess their potential impact on ecosystems. These studies typically involve evaluating toxicity endpoints, environmental fate, and accumulation in various organisms. Key considerations include verifying exposure concentrations and accounting for homolog impurities in commercially available technical mixtures, as organisms may respond to a mixture rather than a single compound. oup.com Complete dissolution of solid per- and polyfluoroalkyl substances (PFAS) is critical for accurate exposure assessments. oup.com

Common ecotoxicological assessments for sulfonates, particularly linear alkylbenzene sulfonates (LAS), involve evaluating their effects on aquatic organisms like Daphnia similis. researchgate.net Toxicity is often quantified using parameters such as EC50 (median effective concentration), which indicates the concentration at which a specified effect is observed in 50% of the test population. researchgate.net For LAS, high toxicity levels have been reported with EC50s below 9% in Daphnia similis. researchgate.net

Table 3: Ecotoxicity Data for Sulfonate Compounds

| Compound | Organism | Endpoint | Value | Reference |

| Linear Alkylbenzene Sulfonate (LAS) | Daphnia similis | EC50 (Immobility, 48h) | < 9% | researchgate.net |

| C12 Methyl Ester Sulfonate (MES) | Pseudokirchneriella subcapitata | Algae growth inhibition (72h) | No inhibition | researchgate.net |

| C14 Methyl Ester Sulfonate (MES) | Pseudokirchneriella subcapitata | Algae growth inhibition (72h) | EC50 > 100 mg/L | researchgate.net |

| C16 Methyl Ester Sulfonate (MES) | Pseudokirchneriella subcapitata | Algae growth inhibition (72h) | EC50 > 10 mg/L | researchgate.net |

| Perfluorooctane Sulfonate (PFOS) | Astacus leptodactylus (crayfish) | 96h LC50 | 48.81 mg/L (34.19-63.68 mg/L) | nih.gov |

| Perfluorooctane Sulfonate (PFOS) | Danio rerio (zebrafish) | LOEC | ~0.7 µg/L | waterquality.gov.au |

| Perfluorooctane Sulfonate (PFOS) | Navicula pelliculosa (diatom) | 4d growth EC50 | 263,000 µg/L | waterquality.gov.au |

Note: Toxicity generally increases with increasing carbon chain length for methyl ester sulfonates. researchgate.net

Experimental Stream and Aquatic Model Ecosystem Designs

Experimental streams and aquatic model ecosystems are valuable tools for ecotoxicological studies, providing a more ecologically relevant environment than laboratory single-species tests. researchgate.netnih.govnih.govwur.nl These designs allow for the investigation of contaminant impacts at higher levels of biological organization and can help understand ecological effects on complex food webs. wur.nlresearchgate.net

Key aspects of experimental stream and aquatic model ecosystem designs include:

Physical Test System Design: Robust experimental and physical designs are crucial for obtaining defensible results. nih.gov

Biological Complexity: The inclusion of a diverse and sensitive aquatic community enhances the relevance of the study findings. nih.gov

Continuous Exposure: Studies often involve continuous, single-pass, flow-through test systems to maintain consistent exposure concentrations. nih.gov

Bioavailability Assessment: Bioavailability of the test chemical, influenced by factors like total suspended solid load, can be investigated within these systems. nih.gov

Comparison with Laboratory Data: Results from model ecosystem studies are often compared with published laboratory single-species test results to evaluate extrapolation methods and predicted no-effect concentrations (PNECs). nih.gov

Food Web Modeling: Complex ecosystem simulation models, such as AQUATOX, can be developed and calibrated for specific river ecosystems to observe the effects of chemicals on the aquatic food web. researchgate.net

For example, a model ecosystem study on dodecyl linear alkylbenzene sulfonate (C₁₂LAS) investigated responses of periphytic microbes, benthic fauna, and adult insects over a 56-day exposure period in experimental streams. nih.gov Exposure concentrations ranged from 126 to 2978 µg/L. nih.gov Such studies provide a more comprehensive understanding of environmental impacts than isolated laboratory tests. nih.govnih.gov

Advanced Research Applications of Dodecane-1-sulfonate

Dodecane-1-sulfonate in Advanced Separation Science

The distinct amphiphilic nature of this compound makes it a valuable tool in modern analytical and separation techniques. It is particularly prominent in chromatographic methods, where it enhances the separation of various analytes.

Ion Pair Chromatography Applications in Analytical Chemistry

This compound is widely employed as an ion-pair reagent in high-performance liquid chromatography (HPLC). carlroth.comcarlroth.comdawnscientific.com In this technique, it is added to the mobile phase to facilitate the separation of ionic and highly polar compounds on reversed-phase columns. carlroth.com The this compound anion forms a neutral ion pair with cationic analytes in the sample. carlroth.com This interaction increases the hydrophobicity of the analytes, leading to greater retention on the non-polar stationary phase and enabling their separation from other components in the mixture. dawnscientific.com

This method has proven effective for the analysis of a variety of substances. For instance, it has been used to increase the retention of thiabendazole on an HPLC column during its determination in citrus fruits and bananas. dawnscientific.com The versatility of this compound as an ion-pair reagent makes it a crucial component in analytical methods for pharmaceuticals, environmental samples, and food analysis. dawnscientific.com The use of high-purity this compound ensures consistent and reproducible results in these sensitive analyses. dawnscientific.com

A study demonstrated a reliable HPLC method for the simultaneous determination of anionic surfactants like sodium 1-dodecane sulfonate, along with amphoteric and cationic surfactants in surface water. researchgate.net This highlights its role in environmental monitoring. researchgate.net

Development of Stationary Phases for Chromatographic Separations

The selection of a suitable stationary phase is a critical step in developing chromatographic separation methods. While this compound is more commonly used as a mobile phase additive, its principles of interaction are relevant to the design of novel stationary phases. The development of new stationary phases is a key area of research aimed at improving separation efficiency, peak capacity, and analysis time. researchgate.net

Extraction chromatography (EXC) is a technique that utilizes a stationary phase containing a hydrophobic extractant adsorbed onto a solid support. osti.gov This method combines the selectivity of solvent extraction with the resolution of chromatography. osti.gov While not directly this compound, the principles of using hydrophobic molecules to create a selective stationary phase are analogous.

Electrochemical Applications of this compound

The electrochemical properties of this compound, particularly its ability to act as a dopant and influence ion transport, have led to its use in advanced electrochemical systems.

Electrolyte Systems in Fuel Cell Research and Development

Fuel cells are electrochemical devices that convert chemical energy directly into electricity and have been a subject of intense research for various applications, from transportation to stationary power generation. nasa.govfupress.net A critical component of many fuel cells is the polymer electrolyte membrane (PEM), which facilitates ion transport between the anode and cathode. mdpi.com

While not a primary component, surfactants like this compound are studied for their potential to modify the properties of these membranes. The development of new polymer electrolyte membranes with high proton conductivity and stability, especially at elevated temperatures, is a major research focus. researchgate.netresearchgate.net The incorporation of various chemical components, including sulfonated compounds, aims to enhance water absorption and mechanical stability of the membranes. mdpi.com

Electrodeposition of Composite Polymeric Coatings for Anti-Corrosion

This compound has been successfully utilized as a dopant ion in the electrochemical synthesis of composite polymeric coatings for corrosion protection. mdpi.comresearchgate.net In a notable study, a composite polymer of N-methylpyrrole-sodium 1-dodecanesulfonate/poly 2-methylthiophene (PNMPY-1SSD/P2MT) was electrodeposited onto a brass electrode. mdpi.com The inclusion of this compound as a dopant was found to have a significant effect on the anti-corrosion properties of the resulting polymeric film. mdpi.com

The this compound helps to block the penetration of corrosive ions, thereby protecting the underlying metal. mdpi.com Research has shown that coatings containing this compound can reduce the corrosion rate of brass by approximately nine times compared to an uncoated surface, achieving a protection efficiency of over 90%. mdpi.com The effectiveness of the coating is dependent on the electrochemical deposition parameters, such as the applied potential and current density. mdpi.comresearchgate.net

Similarly, dodecyl sulfate has been used in the electrodeposition of poly (3-methylpyrrole-dodecyl sulfate sodium/3,4-ethylenedioxythiophene) coatings on carbon steel, demonstrating a significant reduction in corrosion. mdpi.com

Table 1: Corrosion Protection Efficiency of PNMPY-1SSD/P2MT Coatings on Brass mdpi.com

| Deposition Condition (Molar Ratio 5:3) | Corrosion Rate Reduction Factor | Protection Efficiency |

|---|---|---|

| 1.1 V potential | ~9 | >90% |

| 1.4 V potential | ~9 | >90% |

| 0.5 mA/cm² current density | ~9 | >90% |

This compound in Materials Science and Engineering

The surfactant properties of this compound make it a valuable component in the synthesis and modification of various materials at the nanoscale. It is used in the creation of nanoparticles and in the formulation of specialized materials. researchgate.net

In materials science, this compound is used in various applications, including as a component in the synthesis of novel materials. For example, it has been used in the synthesis of cerium(III) trislaurylsulfonate monohydrate. ambeed.com The ability of this compound to form micelles in solution allows it to act as a template or stabilizing agent in the formation of nanoparticles, influencing their size, shape, and surface properties. researchgate.net These nanomaterials can have applications in catalysis, electronics, and biomedical engineering.

Surfactant-Assisted Synthesis of Semiconductor Photocatalysts

The synthesis of semiconductor photocatalysts with high efficiency is a critical area of research for addressing energy and environmental challenges. This compound, often referred to as sodium lauryl sulfonate (LAS) in literature, plays a crucial role as a surfactant template or morphology-directing agent in the synthesis of these materials. Its presence during the synthesis process can significantly influence the crystal growth, particle size, and surface area of the photocatalysts, thereby enhancing their performance.

One notable application is in the hydrothermal synthesis of cadmium zinc sulfide (CdxZn1-xS) solid solutions, which are effective photocatalysts for hydrogen production from water under visible light irradiation. aip.org In a study, the use of this compound as an anionic surfactant in the hydrothermal synthesis of CdxZn1-xS resulted in a highly active photocatalyst. aip.org The research identified optimal synthesis parameters that led to a maximum visible-light-catalytic hydrogen production rate of 161.25 μmol/h, which was significantly higher than that achieved by conventional coprecipitation methods. aip.org The surfactant is believed to facilitate the formation of well-defined nanostructures with a high surface area, which is beneficial for photocatalytic activity.

Table 1: Optimal Parameters for Surfactant-Assisted Synthesis of CdxZn1-xS Photocatalyst

| Parameter | Optimal Value |

| Cd:Zn Molar Ratio | 0.9:0.1 |

| Hydrothermal Temperature | 160 °C |

| Hydrothermal Time | 48 Hours |

| This compound (LAS) Conc. | 1.7 mmol/L |

| Max. H2 Production Rate | 161.25 μmol/h (λ>430 nm) |

Furthermore, this compound has been employed in the synthesis of other photocatalytic materials. For instance, in the preparation of bismuth vanadate (BiVO4), a promising material for the degradation of organic pollutants, surfactants like sodium dodecyl benzene sulfonate (a close structural relative of this compound) have been used to control the morphology of the resulting particles. unito.it The use of surfactants can lead to the formation of specific crystal facets that exhibit higher reactivity, thereby boosting the photocatalytic efficiency of the material. researchgate.net The ability of this compound to self-assemble into micelles allows it to act as a template, guiding the nucleation and growth of the semiconductor nanoparticles into desired shapes and sizes. researchgate.net

Development of Smart Interfacial Materials for Environmental Technologies

"Smart" materials, which can respond to external stimuli, are at the forefront of materials science and offer innovative solutions to environmental problems. nih.gov this compound is a key ingredient in the development of smart interfacial materials, particularly for applications such as oil-water separation and environmental remediation. acs.org These materials can change their properties, such as wettability, in response to triggers like pH, light, or the presence of other chemicals, allowing for controllable and efficient processes. nih.govacs.org

In the context of environmental technology, this compound is utilized in creating switchable surfaces and emulsions for oil-water separation. nih.gov For example, membranes functionalized with polymers that can interact with this compound can exhibit switchable hydrophilicity and oleophobicity. nih.gov This allows for the separation of oil-in-water emulsions, where the membrane can be "switched" to an oil-repelling state to allow water to pass through while retaining the oil droplets.

Another innovative application is in the formulation of "switchable surfactants" for soil remediation. researchgate.net In these systems, the surfactant's activity can be turned on or off. For instance, a system could be designed where this compound is active to emulsify and remove oil contaminants from soil. Subsequently, a trigger could be applied to deactivate the surfactant, breaking the emulsion and allowing for the easy recovery of the oil and the remediation agent. This approach enhances the efficiency and sustainability of the cleanup process.

The development of these smart materials often involves the interaction of this compound with other molecules, such as polymers or other surfactants, to create responsive assemblies at interfaces. nih.gov These advancements are paving the way for more sophisticated and sustainable environmental technologies.

This compound in Enhanced Oil Recovery (EOR) Research

Enhanced oil recovery (EOR) techniques are critical for maximizing the extraction of crude oil from reservoirs after primary and secondary recovery methods have been exhausted. Surfactant flooding, a type of chemical EOR, involves injecting a surfactant solution to mobilize trapped oil. This compound and similar anionic surfactants are extensively studied for this purpose due to their ability to drastically reduce the interfacial tension between oil and water and to alter the wettability of the reservoir rock. esimtech.comresearchgate.net

The primary mechanism by which this compound enhances oil recovery is the significant reduction of interfacial tension (IFT) between the injected aqueous solution and the crude oil. esimtech.commdpi.com This reduction in IFT lowers the capillary forces that trap oil droplets within the porous rock structure, allowing them to be mobilized and displaced towards production wells. mdpi.com For surfactant flooding to be effective, the IFT needs to be reduced to ultra-low values, typically below 0.01 mN/m. numberanalytics.com

Another important mechanism is wettability alteration. mdpi.com Reservoir rocks can be either water-wet or oil-wet. In oil-wet reservoirs, the oil adheres strongly to the rock surface, making it difficult to displace. This compound can adsorb onto the rock surface, altering its wettability towards a more water-wet state. This change facilitates the release of oil from the rock surface, improving the sweep efficiency of the water flood. mdpi.com

Optimization of surfactant flooding involves carefully designing the surfactant formulation and injection strategy. numberanalytics.com Key parameters that are optimized include:

Surfactant Concentration: The concentration must be above the critical micelle concentration (CMC) to ensure a significant reduction in IFT, but excessive concentrations can be uneconomical due to surfactant loss. numberanalytics.com

Salinity: The salt concentration of the injection brine has a profound effect on the IFT. An optimal salinity exists at which the surfactant is most effective at reducing IFT. Increasing salinity can enhance the packing of surfactant molecules at the interface, but too high a salinity can lead to surfactant precipitation.

Co-surfactants and Polymers: Co-surfactants are often added to improve the stability and performance of the surfactant formulation. Polymers are frequently included to increase the viscosity of the injected fluid, which improves the mobility control and sweep efficiency of the flood. mdpi.comnih.gov

A significant challenge in surfactant flooding is the loss of surfactant within the reservoir, which can render the process economically unviable. This loss primarily occurs through two mechanisms: retention and partitioning. researchgate.net

Retention is mainly caused by the adsorption of the surfactant onto the rock surfaces of the porous medium. researchgate.netscirp.org Anionic surfactants like this compound are particularly susceptible to adsorption on positively charged sites on minerals such as clays and carbonates. researchgate.net The extent of adsorption is influenced by several factors including:

Rock Mineralogy: The presence of clays and other minerals with high surface area and charge density increases surfactant adsorption. researchgate.net

Brine Salinity and Hardness: Higher salinity and the presence of divalent cations (like Ca²⁺ and Mg²⁺) can increase the adsorption of anionic surfactants. researchgate.net

pH: The pH of the brine can affect the surface charge of both the rock and the surfactant, thereby influencing adsorption. researchgate.net

Partitioning refers to the migration of the surfactant from the aqueous phase into the oil phase. researchgate.net While anionic surfactants like this compound generally have low solubility in the oil phase, some partitioning can still occur, especially in the presence of co-solvents or at certain temperatures and pressures. researchgate.netnih.gov This partitioning reduces the effective concentration of the surfactant in the aqueous phase, diminishing its ability to lower IFT at the oil-water interface. researchgate.net

Table 2: Factors Influencing Surfactant Retention in Porous Media

| Factor | Influence on Retention of Anionic Surfactants |

| Clay Content in Rock | Increases adsorption due to high surface area and charged sites. |

| Carbonate Minerals | Can lead to high adsorption, especially in the presence of divalent ions. researchgate.net |

| Salinity (e.g., NaCl) | Generally increases adsorption. unirioja.es |

| Divalent Cations (Ca²⁺, Mg²⁺) | Significantly increases adsorption and can cause precipitation. researchgate.net |

| pH | Affects surface charges and can influence adsorption levels. researchgate.net |

| Oil Saturation | The presence of an oil phase can lead to partitioning losses. researchgate.net |

Understanding and quantifying these retention and partitioning phenomena are crucial for the successful design and implementation of EOR projects using this compound. Research in this area focuses on developing surfactant formulations that are less prone to retention and on accurately modeling surfactant transport through porous media.

Computational and Theoretical Investigations of Dodecane-1-sulfonate

Molecular Dynamics (MD) Simulations of Interfacial Phenomena

Molecular Dynamics simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions, particularly at various interfaces. For surface-active agents like dodecane-1-sulfonate, MD simulations provide detailed insights into their adsorption, precise orientation, and self-assembly processes at a molecular level.

Interfacial Adsorption and Orientation Modeling

MD simulations have been extensively employed to study the adsorption of surfactants at interfaces, such as air/water and oil/water boundaries. These simulations offer microscopic perspectives into the mechanism of surfactant adsorption, which can be challenging to ascertain through experimental means alone rsc.org. For anionic surfactants, the driving forces for adsorption encompass both electrostatic and non-electrostatic interactions acs.org.

Research involving dodecane-1-sulfonic acid sodium salt (DAS) and related dodecyl sulfonates has explored their adsorption characteristics at oil/water interfaces, particularly in the context of enhanced oil recovery (EOR). MD simulations reveal that the hydrophilic head groups of these surfactants tend to associate with water molecules, while their hydrophobic tails interact favorably with oil molecules uir.ac.id. The specific orientation of surfactant molecules at an interface is critical to their functional performance. For instance, in studies of N-dodecyl betaine at the air-water interface, the alkyl chains are observed to extend away from the aqueous phase, adopting an orientation largely perpendicular to the interface mdpi.com. The average density profiles of water, surfactant, and oil along the axis perpendicular to the interface can be analyzed to delineate detailed molecular distributions and confirm the formation of well-defined interfacial regions nih.govacs.org. Furthermore, the interaction energy between oil molecules (e.g., dodecane) and solid surfaces (e.g., silica) can be quantitatively determined, illustrating how surface chemistry influences both adsorption and detachment processes mdpi.com.

Micellization Behavior and Aggregate Structure Simulations

MD simulations are pivotal in comprehending the self-assembly of surfactants into micelles and the resulting structural characteristics of these aggregates. These simulations can accurately predict critical micelle concentrations (CMCs), micelle size, shape, aggregation number, and other crucial physicochemical properties mdpi.com.

For this compound and other long-chain alkyl sulfonates, MD simulations have been utilized to investigate their micellization behavior. Studies on sodium dodecyl sulfate (SDS), a surfactant structurally analogous to sodium this compound (K12S), have explored micelle formation, CMCs, and micellar aggregation numbers (Nagg) . Simulations typically show the hydrophilic head groups of the surfactant oriented towards the aqueous core of the micelle, while the hydrophobic tails are directed towards the micelle's interior researchgate.net. Radial distribution functions (RDFs) are frequently computed to analyze the spatial arrangement of molecules within the micelle, for example, the distribution between head-group atoms and the water core, or between tail atoms and the micelle core mdpi.comresearchgate.net.

A study on dodecylbenzenesulfonate (DBS) micelles in dodecane and benzene systems, for instance, demonstrated through MD simulations that dodecane molecules are strictly confined within the micelle core, whereas benzene molecules exhibit greater mobility within the micelle mdpi.com. The area per head group at the micelle interface can also be precisely determined, revealing variations based on the solubilized solute mdpi.com.

Interactions with Diverse Solvent Environments

While direct MD studies focusing solely on this compound in a broad range of diverse solvent environments beyond water and oil are not extensively detailed in the provided search results, the general principles derived from studies of similar surfactants are applicable. MD simulations have been employed to investigate the behavior of other surfactants and macromolecules in mixed solvent systems, such as water-alcohol or water-dimethyl sulfoxide (DMSO) mixtures, to understand competitive adsorption phenomena and solvent-foulant interactions chalmers.se. For example, the interactions between Sodium Dodecyl Benzene Sulfonate (SDBS) and dodecane in water-oil systems have been studied, indicating strong interactions that influence diffusion coefficients and interfacial formation energy uir.ac.id. The impact of various oil types (e.g., hexane, dodecane, eicosane) on interfacial tension and emulsion stability in the presence of green surfactants has also been assessed using MD, highlighting the influence of the oil phase on surfactant performance nih.govacs.org.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum Chemical (QC) calculations, predominantly based on Density Functional Theory (DFT), provide comprehensive information regarding the electronic structure, bonding characteristics, and potential energy surfaces of molecules. These calculations are fundamental for predicting spectroscopic properties and elucidating reaction mechanisms.

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely utilized for the theoretical prediction of various spectroscopic properties, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These computational predictions can be rigorously compared with experimental data to confirm molecular structures, interpret vibrational modes, and understand electronic transitions nih.govresearchgate.netacs.orgnih.govnih.gov.

For sulfonate compounds, DFT calculations can be effectively employed to determine vibrational frequencies (for IR and Raman spectroscopy) and chemical shifts (for NMR spectroscopy). For example, studies on sulfonamide-Schiff base derivatives have demonstrated excellent agreement between computationally predicted and experimentally obtained FT-IR, UV-Vis, and NMR spectra nih.gov. DFT methods, typically employing functionals such as B3LYP in conjunction with appropriate basis sets (e.g., 6-311G+(d,p)), are commonly used for these predictions nih.govresearchgate.netnih.govnih.gov. For NMR chemical shift calculations, the Gauge-Independent Atomic Orbital (GIAO) method is frequently applied nih.govnih.govfaccts.de. Although specific spectroscopic predictions for this compound are not explicitly detailed in the search results, the methodology is well-established and routinely applied to similar sulfonate-containing compounds.

Reaction Pathway Energetics

Quantum chemical calculations are invaluable for meticulously mapping out reaction pathways, identifying elusive transition states, and precisely calculating activation energies. This information is crucial for gaining a fundamental understanding of the reactivity and stability profiles of chemical compounds.

While explicit studies on the reaction pathway energetics of this compound are not directly found in the provided search results, the underlying principles of quantum chemical calculations for reaction mechanisms are broadly applicable. DFT calculations are used to determine the energies of reactants, intermediate species, transition states, and final products, thereby providing profound insights into the mechanism and energy landscape of chemical reactions researchgate.netorientjchem.org. This approach allows for the identification of the most energetically favorable reaction pathways and the quantification of energy barriers that must be overcome for a reaction to proceed researchgate.netorientjchem.orgwhiterose.ac.uk. For instance, DFT calculations have been successfully applied to investigate pyrolysis processes and the formation of polycyclic aromatic hydrocarbons (PAHs) from n-decane, including the calculation of enthalpy changes and activation energies associated with bond cleavage researchgate.net. Such computational methodologies could be readily adapted to study the degradation, transformation, or synthetic pathways of this compound under various chemical conditions.

Environmental Fate Modeling and Prediction

Predicting the environmental fate of chemical compounds is essential for assessing their potential impact and managing environmental risks. For surfactants like this compound, understanding their distribution across different environmental compartments (water, soil, air, biota) is particularly important due to their widespread use and amphiphilic nature. Computational models offer a powerful tool for this prediction, especially when experimental data are scarce or difficult to obtain.

Conductor-like Screening Model for Real Solvents (COSMO-RS) for Environmental Partitioning Coefficients

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method used for the prediction of thermodynamic properties, including various partitioning coefficients. This approach combines quantum chemical calculations with statistical thermodynamics to describe molecular interactions in liquids, making it suitable for complex systems and ionic compounds ethz.ch.

COSMO-RS can be applied to estimate key environmental partitioning coefficients such as the octanol-water partition coefficient (Kow), which is a crucial indicator of a substance's hydrophobicity and its tendency to partition between an organic phase and water. While specific COSMO-RS data for this compound itself for environmental partitioning coefficients are not extensively reported in readily available literature, the method has been successfully applied to similar ionic compounds and surfactants. For example, COSMO-RS has been used to screen ionic liquids and predict their octanol-water partition coefficients (Kow) and micelle-water partition coefficients (KMW) researchgate.netacademicjournals.orgresearchgate.net.

For illustrative purposes of the kind of data COSMO-RS can provide for environmental fate assessment, studies have utilized COSMO-RS to evaluate the environmental parameters of n-dodecane, a non-polar hydrocarbon often used as a reference or comparison in such analyses. For n-dodecane, a predicted octanol-water partition coefficient (Kow) value of 6,309,573 has been reported academicjournals.orgresearchgate.net. This value is significantly higher than typical permissible limits for environmental friendliness, highlighting the contrasting behavior of highly hydrophobic compounds compared to more soluble, often ionic, substances.

Predictive Models for Bioconcentration Factors and Soil Adsorption Potential

Predictive models are vital for estimating Bioconcentration Factors (BCF) and Soil Adsorption Potential (often expressed as the organic carbon-water partition coefficient, Koc or Kd), which are critical parameters for assessing the bioaccumulation and soil mobility of chemicals. A high BCF indicates a substance's tendency to accumulate in organisms, while a high Koc suggests strong adsorption to soil organic matter, reducing its mobility in the environment cefas.co.ukresearchgate.net.

For surfactants like this compound, predicting these parameters presents unique challenges. Traditional estimation methods for BCF, which often rely on experimental Kow values, are frequently not applicable because the experimental determination of Kow for surfactants can be difficult cefas.co.uk. Furthermore, the interaction of surfactants with environmental matrices like marine sediments is often electrostatic rather than solely based on organic carbon partitioning, making standard Koc normalization less meaningful cefas.co.uk.

Despite these challenges, computational models, including those based on COSMO-RS, can provide estimates for these parameters. For example, in studies evaluating alternative solvents, n-dodecane has been predicted to have a very high Bioconcentration Factor (BCF) of 93,756.20 µmol/L, which far exceeds the maximum permissible limit of 250 µmol/L, indicating a high bio-accumulation potential academicjournals.orgresearchgate.net. Similarly, its soil adsorption potential (Koc) has been predicted at 119,179.07 µmol/L, significantly above the safe limit of 316 µmol/L, suggesting high sorption potential in soil academicjournals.orgresearchgate.net.

These examples, while for n-dodecane, demonstrate the capacity of computational models to generate critical environmental fate data. For this compound, given its ionic nature, its environmental partitioning and bioaccumulation potential would likely differ significantly from non-polar hydrocarbons, tending towards lower Kow and BCF values, and potentially higher mobility in aquatic systems due to its solubility, while its adsorption to soil could be influenced by electrostatic interactions with charged soil particles.

Table 1: Predicted Environmental Fate Parameters for n-Dodecane (Illustrative Example of Model Output)

| Parameter | Value (µmol/L or dimensionless) | Environmental Significance | Source |

| Octanol-Water Partition (Kow) | 6,309,573 | High value indicates high hydrophobicity and tendency to partition into organic phases. | academicjournals.orgresearchgate.net |

| Bioconcentration Factor (BCF) | 93,756.20 | Exceeds permissible limit (250 µmol/L), indicating high bio-accumulation potential. | academicjournals.orgresearchgate.net |

| Soil Adsorption Potential (Koc) | 119,179.07 | Exceeds permissible limit (316 µmol/L), indicating high sorption potential and accumulation in soil. | academicjournals.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Dodecane-1-sulfonate with high purity, and how are they validated?

- Methodology : Synthesis typically involves sulfonation of 1-dodecanol followed by neutralization with sodium hydroxide. Purification methods like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol) are critical for removing unreacted precursors. Validation requires characterization via (δ 1.2–1.6 ppm for alkyl chain protons), FTIR (S=O stretching at 1040–1220 cm), and elemental analysis (C, H, S content). Purity should exceed 99% as per pharmacopeial standards .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) enhances retention and resolution. UV detection at 210–220 nm is standard. Method validation should include linearity (1–100 µg/mL), recovery (>95%), and limits of detection (LOD < 0.1 µg/mL). For biological samples, solid-phase extraction (C18 cartridges) is recommended to remove interferents .

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodology : Stability studies should assess temperature (4°C vs. 25°C), pH (4–10), and light exposure. Accelerated degradation tests (40°C/75% RH for 6 months) combined with HPLC monitoring can identify decomposition products (e.g., sulfonic acid derivatives). Store in amber glassware at 4°C under inert atmosphere to prevent oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?